5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine typically involves the construction of the indole and oxazole rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indole-2-carboxylic acid
- 5-Methyl-1H-indole-2-carboxamide
- 2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine
Uniqueness
5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine is unique due to its fused indole-oxazole structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(1-methylindol-2-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H11N3O/c1-15-9-5-3-2-4-8(9)6-10(15)11-7-14-12(13)16-11/h2-7H,1H3,(H2,13,14) |
InChI Key |
DLYJYMHEESJKQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CN=C(O3)N |
Origin of Product |
United States |
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